4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a complex organic compound belonging to the class of pyrrolo[2,3-d]pyrimidines. This compound is characterized by its unique bicyclic structure, which incorporates both pyrrole and pyrimidine rings. It has garnered attention in pharmaceutical research due to its potential biological activities, particularly as a multi-targeted kinase inhibitor and apoptosis inducer in cancer treatment.
The compound can be synthesized through various chemical methods, often involving the modification of simpler pyrrolo[2,3-d]pyrimidine derivatives. It is also studied for its interactions with biological systems, notably in the context of enzymatic functions and potential therapeutic applications.
4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid falls under several classifications:
The synthesis of 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid can be achieved through several routes:
The technical details of these synthesis methods typically involve monitoring reaction progress using techniques such as thin-layer chromatography (TLC) and characterizing final products through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
The molecular structure of 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid features:
Key structural data include:
4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid can participate in several notable chemical reactions:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, pressure) to optimize yield and selectivity.
The mechanism of action of 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid primarily involves:
Research indicates that this compound can effectively inhibit thymidylate synthase activity, which is crucial for DNA synthesis and repair processes in cells .
Characterization techniques such as infrared spectroscopy (IR), NMR spectroscopy, and high-performance liquid chromatography (HPLC) are commonly employed to assess purity and structural integrity.
4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid has significant applications in:
Pyrrolo[2,3-d]pyrimidines represent a privileged scaffold in medicinal chemistry due to their structural resemblance to purine nucleobases. This bicyclic heterocyclic system consists of a fused pyrrole and pyrimidine ring, enabling diverse interactions with biological targets through hydrogen bonding, π-stacking, and electrostatic forces. The specific derivative 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid exemplifies how strategic functionalization transforms this core into a pharmacologically relevant structure with distinctive physicochemical and target-binding properties [1] .
The molecular architecture of 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (C₇H₆N₄O₂, MW 178.15 g/mol) confers unique electronic and steric characteristics essential for bioactivity. Key properties include:
Table 1: Molecular Properties of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid
Property | Value | Experimental Method |
---|---|---|
Molecular Formula | C₇H₆N₄O₂ | High-resolution MS |
Molecular Weight | 178.15 g/mol | Calculated |
Density | 1.7 ± 0.1 g/cm³ | Predicted |
LogP | 0.54 | Computational |
Polar Surface Area (PSA) | 104.9 Ų | Calculated |
Hydrogen Bond Donors | 3 (2xN-H, COOH) | Structural analysis |
The evolution of pyrrolo[2,3-d]pyrimidine therapeutics highlights the scaffold's versatility:
The biological profile of pyrrolo[2,3-d]pyrimidines is exquisitely sensitive to substituent regiochemistry. Key distinctions between positional isomers include:
Table 2: Biological Impact of Carboxylic Acid Position in Pyrrolo[2,3-d]pyrimidine Isomers
Property | 6-Carboxylic Acid Isomer | 5-Carboxylic Acid Isomer |
---|---|---|
Primary Target | PKB/Akt, c-Met, Axl kinases | Thymidylate synthase, DHFR |
Binding Mode | Salt bridges with catalytic lysine | π-Stacking with nucleotide cofactors |
Solubility (pH 7.4) | High (carboxylate ionization) | Moderate (less exposed) |
Selectivity Profile | >150-fold selectivity for PKB over PKA | Broader enzyme inhibition |
Antitumor Efficacy | Human xenograft growth inhibition (in vivo) | Moderate cell line activity (IC₅₀ 29–59 μM) |
Synthetic Accessibility: C6-carboxylation is achieved via:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4